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Compound of Interest

Compound Name:

3-

((Isopropylamino)methyl)benzonitri

le

CAS No.: 90389-99-4

Cat. No.: B1348405

Get Quote

Executive Summary & Chemical Context
3-((Isopropylamino)methyl)benzonitrile is a secondary amine building block characterized by

a benzonitrile core substituted at the meta-position with an isopropylaminomethyl group.[1] This

chemotype serves as a critical pharmacophore in the synthesis of calcimimetics (e.g.,

Cinacalcet analogs) and CNS-active agents.
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Property Value Implication for Assays

Molecular Weight ~174.24 g/mol
Fragment-based screening

compatible.

pKa (Basic Amine) ~9.5
Highly ionized (cationic) at

physiological pH (7.4).

LogP ~1.9 - 2.2
Moderate lipophilicity; likely

membrane permeable.[1]

Reactivity Nucleophilic 2° Amine
Susceptible to N-dealkylation

by CYP450s.[1]

Scientific Rationale for Selected Assays:

Metabolic Stability (Microsomal): The N-isopropyl group is a metabolic "soft spot," prone to

oxidative dealkylation by CYP2D6 and CYP3A4.

hERG Inhibition (Safety): Secondary benzylamines are frequent offenders for hERG channel

blockade due to cation-pi interactions within the channel pore.

Calcium Flux (Functional): Due to its structural homology with the "right-hand" fragment of

calcilytics/calcimimetics, this compound is often screened for CaSR allosteric modulation.

Experimental Protocols
Protocol A: Metabolic Stability (Microsomal N-
Dealkylation)
Objective: Determine the intrinsic clearance (

) and half-life (

) of the compound, focusing on the formation of the primary amine metabolite (3-
(aminomethyl)benzonitrile).

Materials
Test Compound: 3-((Isopropylamino)methyl)benzonitrile (10 mM stock in DMSO).
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Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4

U/mL G6PDH).[1]

Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
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Figure 1: Microsomal stability workflow. High-contrast nodes denote critical transition points.

Step-by-Step Procedure
Preparation: Dilute the 10 mM stock to 1 µM in Phosphate Buffered Saline (PBS, pH 7.4)

containing 0.5 mg/mL HLM.

Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

Initiation: Add the NADPH regenerating system to start the reaction. (Include a "minus

NADPH" control to assess chemical instability).

Sampling: At time points

min, remove 50 µL aliquots.

Quenching: Immediately transfer aliquots into 150 µL of ice-cold Acetonitrile (with Internal

Standard). Vortex for 30 seconds.

Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet proteins.

Analysis: Inject the supernatant into LC-MS/MS. Monitor the transition for the parent ion

(Loss of isopropyl group).
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Data Analysis: Plot

vs. time. The slope

is used to calculate:

Protocol B: hERG Channel Inhibition (Safety
Pharmacology)
Objective: Assess the potential for QT prolongation. Secondary benzylamines are known

pharmacophores for hERG blockade. Method: Fluorescence Polarization (FP) Displacement

Assay (High-Throughput Surrogate for Patch Clamp).

Materials
Tracer: Red-shifted fluorescent hERG ligand (e.g., Predictor™ hERG Tracer).

Membranes: Recombinant hERG membrane preparations.

Assay Buffer: 10 mM HEPES, 140 mM KCl, 0.1% Pluronic F-127, pH 7.4.
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Figure 2: Fluorescence Polarization workflow for hERG liability screening.

Step-by-Step Procedure
Plate Setup: Use a 384-well black low-binding plate.

Titration: Prepare a 10-point dose-response of 3-((Isopropylamino)methyl)benzonitrile
(Range: 30 µM to 1 nM).

Addition: Add 5 µL of test compound, 10 µL of hERG membrane suspension, and 5 µL of

Tracer.

Incubation: Incubate for 4 hours at room temperature in the dark (equilibrium is slow for

lipophilic amines).

Measurement: Read Fluorescence Polarization (Ex: 530 nm / Em: 590 nm).

Interpretation: A decrease in polarization (mP) indicates the test compound has displaced the

tracer from the hERG channel.

Protocol C: Calcium Flux Assay (CaSR Modulation)
Objective: Evaluate if the compound acts as a calcimimetic (positive allosteric modulator) or

calcilytic (negative allosteric modulator) on the Calcium Sensing Receptor (CaSR).

Materials
Cells: HEK293 stably expressing human CaSR.

Dye: Fluo-4 AM or Calcium-6 (cytosolic calcium indicator).[1]

Agonist: Calcium Chloride (

).
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Seeding: Plate HEK293-CaSR cells (50,000 cells/well) in poly-D-lysine coated 96-well black

plates. Incubate overnight.

Dye Loading: Remove media and add Dye Loading Buffer (HBSS + 20 mM HEPES + Fluo-4

AM). Incubate 1 hour at 37°C.

Compound Addition (PAM Mode):

Add test compound (e.g., 10 µM) and incubate for 10 minutes.

Inject a sub-maximal concentration of Calcium (

level, typically 1.5 mM

).

Measurement: Monitor fluorescence kinetics (FLIPR or plate reader) for 120 seconds.

Result:

Calcimimetic: Potentiation of the calcium signal compared to DMSO control.

Calcilytic: Inhibition of the signal induced by

Calcium.

Data Interpretation & Troubleshooting
Expected Results Table

Assay Metric High Risk / Active Low Risk / Inactive

Metabolic Stability (min)
< 15 min (High

Clearance)
> 60 min (Stable)

hERG Inhibition (µM) < 1 µM (High Risk) > 10 µM (Safe)

CaSR Modulation % Activity > 50% Potentiation < 10% Change

Troubleshooting Guide
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High Background in FP Assay: Ensure the compound is not autofluorescent at 590 nm.

Secondary amines can sometimes oxidize to fluorescent impurities.

Low Recovery in Microsomes: The compound may bind non-specifically to the plasticware.

Use glass-coated plates or add 0.1% BSA (though BSA affects

calculation).

Solubility Issues: If precipitation occurs at >30 µM in PBS, lower the top concentration. The

calculated LogP of ~2.0 suggests good solubility, but the salt form (HCl) is preferred over the

free base.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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